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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MDL-800, a selective allosteric activator of

Sirtuin 6 (SIRT6), with other known SIRT6 activators. The information presented is collated

from independent research findings to support the validation of MDL-800's activity and to offer

a comparative landscape for researchers in drug discovery and development.

Comparative Analysis of SIRT6 Activators
MDL-800 has been identified as a potent and selective activator of SIRT6, an NAD+-dependent

deacetylase involved in various cellular processes, including DNA repair, inflammation, and

metabolism. To provide a comprehensive overview of its performance, the following table

summarizes the quantitative data for MDL-800 and its alternatives.
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Compound Type EC50 (μM)
Fold Activation
of SIRT6

Key Findings
& Selectivity

MDL-800
Synthetic Small

Molecule
10.3 - 11.0[1] >22-fold[1]

Allosteric

activator.

Selective for

SIRT6 over

SIRT1-5, SIRT7,

and HDACs 1-

11.[2] Induces

deacetylation of

H3K9ac and

H3K56ac.[3]

MDL-801
Synthetic Small

Molecule
4.14 - 5.7[1][4] ~24-fold[4]

Structurally

similar to MDL-

800 with

potentially higher

potency.[1]

MDL-811
Synthetic Small

Molecule
5.7[5]

Not explicitly

stated, but noted

as more potent

than MDL-800[5]

An analog of

MDL-800

designed for

improved

characteristics.

[5]

UBCS039
Synthetic Small

Molecule

~38[6][7][8][9]

[10]
3.5-fold[6][7]

First synthetic

SIRT6 activator.

Also shows

some activity

towards SIRT5.

[6][7][10]

Cyanidin
Natural

Polyphenol
460[6] 55-fold[6][11][12]

A potent natural

activator of

SIRT6.[11][12]

Fucoidan Natural

Polysaccharide

Not applicable

(tested at μg/mL)

355-fold

(oversulfated

A seaweed

extract that
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subtype)[6] significantly

increases SIRT6

deacetylation of

H3K9.[13][14]

Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using the DOT language.
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Caption: MDL-800 allosterically activates SIRT6, leading to histone deacetylation and

modulation of downstream signaling pathways like NF-κB and MAPK.
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In Vitro Validation Cell-Based Validation
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Caption: A typical workflow for validating MDL-800 activity involves in vitro enzymatic assays

followed by cell-based assays to confirm its effects on histone acetylation and cellular

processes.

Experimental Protocols
Detailed methodologies are crucial for the independent validation of MDL-800's activity. Below

are synthesized protocols for key experiments based on published research.

SIRT6 Fluorogenic Activity Assay
This assay measures the deacetylation activity of SIRT6 in a cell-free system.

Materials:

Recombinant human SIRT6 enzyme
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SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a

fluorophore)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution

MDL-800 and other compounds for testing

96-well black microplate

Fluorescence microplate reader

Protocol:

Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 fluorogenic

substrate in each well of the 96-well plate.[15]

Add MDL-800 or other test compounds at desired concentrations to the respective wells.

Include a vehicle control (e.g., DMSO).

Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.[15]

Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[15]

Stop the reaction by adding the developer solution.[15]

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g.,

Ex/Em = 360/460 nm or 485/530 nm, depending on the substrate).[15][16]

Calculate the percent activation relative to the vehicle control.

Western Blot for Histone Acetylation
This method is used to determine the effect of MDL-800 on the acetylation status of histones in

cultured cells.
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Materials:

Cell culture reagents

MDL-800

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Reagents for histone acid extraction (optional, for higher purity)

SDS-PAGE gels (high percentage, e.g., 15% for better resolution of histones)[17]

PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)[17]

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-H3K9ac, anti-H3K56ac, anti-Total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Seed cells in culture plates and allow them to adhere.

Treat the cells with various concentrations of MDL-800 or vehicle control for a specified time

(e.g., 24-48 hours).

Harvest the cells and prepare cell lysates or perform histone acid extraction.[18]

Determine the protein concentration of the lysates.

Denature the protein samples by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.[17]
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Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

Incubate the membrane with primary antibodies against acetylated histones (e.g., H3K9ac,

H3K56ac) and total histone H3 (as a loading control) overnight at 4°C.[17][18]

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.[17][18]

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.[18]

Quantify the band intensities to determine the relative change in histone acetylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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